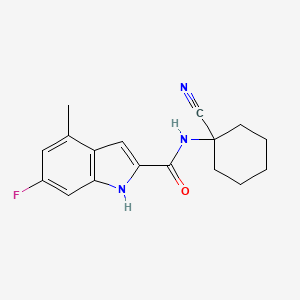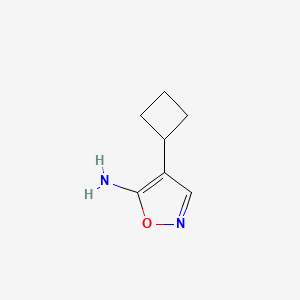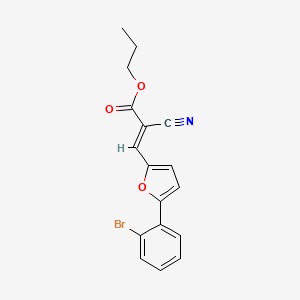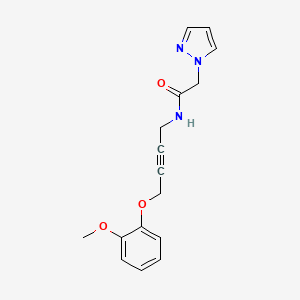
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, also known as BOQA, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
The scientific research involving 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid encompasses its synthesis and the exploration of its structural diversity. This compound is part of broader studies on quinazolinone derivatives, which are known for their varied biological activities and applications in green chemistry. Notably, researchers have developed green and efficient approaches for the synthesis of novel quinazolinone derivatives, showcasing the regioselective synthesis of isoxazole fused quinoline scaffolds. Such methodologies emphasize short reaction times, excellent yields, and the absence of need for extraction and chromatographic purification steps, highlighting the compound's potential in sustainable chemistry practices (Poomathi et al., 2015).
Enzymatic Activity Enhancement
In the realm of enzymatic research, substituted quinolinones, including structures akin to this compound, have been synthesized and evaluated for their impact on α-amylase activity. This study reveals that certain thienoquinolinones significantly enhance α-amylase activity, multiplying the enzyme's ability to produce α-D-glucose up to eightfold, which suggests potential applications in medical and industrial biotechnology for improving enzymatic processes (Abass, 2007).
Antimicrobial Activities
The antimicrobial properties of quinazolinone derivatives, including those structurally related to this compound, have been extensively studied. These compounds have demonstrated significant antibacterial and antifungal activities, with some derivatives showing remarkable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. This broad-spectrum antimicrobial activity underscores the compound's potential in developing new antibiotics or disinfectants (Patel et al., 2010).
Green Synthesis Approaches
The focus on environmentally friendly synthesis methods for quinazolinone derivatives includes the application of recyclable acidic Bronsted ionic liquids and water as solvents under ultrasound irradiation. These methods facilitate the synthesis of quinoxaline derivatives, showcasing an emphasis on reducing harmful chemical use and promoting sustainable chemical processes. Such innovations not only align with green chemistry principles but also open new pathways for synthesizing quinazolinone derivatives in a more eco-friendly manner (Tejeswararao, 2016).
Eigenschaften
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-9-5-6-11-10(8-9)13(20)17(14(21)16-11)7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLRPLZXIKSFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)
![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)


![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)


